Procymidone - 32809-16-8

Procymidone

Catalog Number: EVT-279996
CAS Number: 32809-16-8
Molecular Formula: C13H11Cl2NO2
Molecular Weight: 284.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Procymidone (N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide) is a dicarboximide fungicide with a broad spectrum of activity against fungal pathogens. [] It is classified as a dicarboximide fungicide due to its characteristic dicarboximide functional group. [, , , ] This fungicide plays a significant role in controlling fungal diseases in various crops, including fruits, vegetables, and ornamental plants. [, , , , ]

Future Directions
  • Resistance Mechanisms: Further investigating the molecular mechanisms underlying procymidone resistance in various fungal pathogens is crucial for developing strategies to mitigate resistance development. [, , , , , ]
  • Novel Formulations: Developing new formulations or application methods to improve procymidone's efficacy, reduce application rates, and minimize environmental impact could enhance its sustainability. [, , ]
  • Integrated Pest Management: Integrating procymidone into comprehensive integrated pest management programs that incorporate cultural practices, biological control, and other disease management tools can promote sustainable agriculture. []
  • Residue Analysis: Continued research on procymidone residue dynamics in different crops and environments is essential for ensuring food safety and minimizing environmental risks. [, , , , ]
Source and Classification

Procymidone was first introduced in the 1980s and has been extensively evaluated for its safety and effectiveness. It is classified as a fungicide under the World Health Organization's International Code of Conduct on Pesticide Management. The compound is typically found as an off-white to light brown crystalline solid with a melting point ranging from 163 to 164.5 degrees Celsius. Its solubility in water is low, at approximately 2.46 mg/L at 20 degrees Celsius, but it is highly soluble in various organic solvents, including acetone and chloroform .

Synthesis Analysis

Procymidone can be synthesized through several methods, with the most common involving a two-step process. The initial step typically includes the formation of an intermediate compound through the reaction of an aniline derivative with a carboxylic acid derivative. This intermediate is then subjected to further reactions to yield procymidone.

Technical Details

  1. Step One: Formation of the intermediate compound.
    • Reactants: Aniline derivative (e.g., 3,5-dichloroaniline) and carboxylic acid derivative.
    • Conditions: The reaction is usually conducted under controlled temperature and pressure conditions to optimize yield.
  2. Step Two: Conversion of the intermediate into procymidone.
    • This involves cyclization and subsequent purification steps to isolate procymidone in its crystalline form .
Molecular Structure Analysis

Procymidone has a distinct molecular structure characterized by its dicarboximide backbone. Its chemical formula is C13_{13}H12_{12}Cl2_2N2_2O, indicating the presence of chlorine substituents which contribute to its fungicidal properties.

Structural Data

  • Molecular Weight: Approximately 295.16 g/mol
  • Structural Formula:
    C13H12Cl2N2O\text{C}_{13}\text{H}_{12}\text{Cl}_{2}\text{N}_{2}\text{O}

The presence of two chlorine atoms enhances its biological activity against fungi by disrupting cellular processes.

Chemical Reactions Analysis

Procymidone undergoes various chemical reactions that are critical for its function as a fungicide. Notably, it reacts with water under certain conditions, leading to hydrolysis, which affects its stability and effectiveness.

Technical Details of Reactions

  • Hydrolysis: At pH levels above 8, procymidone decomposes rapidly, with a half-life of approximately 1.9 days at pH 9.
  • Photolysis: The compound is stable under acidic conditions but degrades under sunlight exposure with a half-life of about 8 days .

These reactions are essential for understanding how procymidone behaves in agricultural environments and its potential environmental impact.

Mechanism of Action

Procymidone functions by inhibiting critical processes in fungi, particularly spore germination and mycelial growth. It disrupts triglyceride synthesis within fungal cells, leading to cell death.

Process Data

  • Inhibition of Germination: By interfering with lipid metabolism, procymidone prevents spores from germinating effectively.
  • Mycelial Growth Suppression: The compound inhibits the development of mycelium, which is crucial for fungal reproduction and spread .

This mechanism highlights procymidone's role as a preventative treatment rather than a curative one.

Physical and Chemical Properties Analysis

Procymidone exhibits several important physical and chemical properties:

  • Melting Point: 163–164.5 °C
  • Boiling Point: Decomposes before boiling at approximately 360 °C
  • Solubility:
    • Water: 2.46 mg/L at 20 °C
    • Organic Solvents: Highly soluble in acetone (180 g/L), acetonitrile (101 g/L), and chloroform (216 g/L)
  • Vapor Pressure: Very low (2.3 × 105^{-5} Pa at 25 °C)
  • Octanol-Water Partition Coefficient (Log Pow): 3.30 (suggesting moderate bioaccumulation potential)

These properties are significant for understanding how procymidone behaves in agricultural applications and its environmental fate .

Applications

Procymidone is utilized primarily as a fungicide in agriculture, where it helps protect crops from fungal diseases that can significantly reduce yield quality and quantity. Its applications include:

  • Treatment of fruits such as grapes and strawberries.
  • Protection of vegetables against various fungal pathogens.
  • Use in ornamental plants to prevent disease spread.

The compound's effectiveness makes it a valuable asset in integrated pest management programs aimed at sustainable agriculture practices .

Mechanisms of Fungicidal Action and Resistance Development in Target Pathogens

Molecular Targets in Osmotic Signal Transduction Pathways

Procymidone belongs to the dicarboximide fungicide (DCF) class and exerts its primary antifungal activity by disrupting osmotic signal transduction in filamentous fungi. The compound specifically targets the high osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade responsible for fungal osmoregulation. At the molecular level, procymidone binds to and hyperactivates group III histidine kinases (HKs), particularly the Bos1 protein in Botrytis cinerea (BcBos1) and homologous proteins in other fungal species [1] [6].

These histidine kinases function as membrane-bound sensors that normally detect osmotic stress and trigger appropriate cellular responses through a phosphorelay system. Under normal conditions, osmotic stress activates the histidine kinase, which autophosphorylates and transfers the phosphate group through intermediate proteins to the MAPKKK Ssk2, ultimately leading to phosphorylation of the Hog1 MAP kinase. Activated Hog1 translocates to the nucleus and induces genes responsible for glycerol biosynthesis and accumulation, thereby maintaining cellular osmotic balance [6].

Procymidone disrupts this finely tuned system by artificially activating the HOG pathway in the absence of osmotic stress. Molecular studies demonstrate that procymidone binding to the HAMP (histidine kinase, adenylyl cyclase, methyl-accepting chemotaxis protein, phosphatase) domains of BcBos1 triggers constitutive phosphorylation of Hog1 [1]. This leads to uncontrolled accumulation of intracellular glycerol to levels 2-3 times higher than normal, causing excessive water influx, cell membrane rupture, and eventual fungal cell death. The critical nature of this pathway explains procymidone's broad-spectrum activity against numerous plant pathogenic fungi, including Alternaria, Botrytis, and Stemphylium species [5] [6].

Table 1: Key Components of the HOG Pathway Targeted by Procymidone

ComponentFunctionEffect of Procymidone
Group III Histidine Kinase (BcBos1)Osmotic stress sensorArtificial activation without osmotic stimulus
HAMP DomainsSignal perceptionBinding site for procymidone
Hog1 MAP KinaseTranscriptional regulatorConstitutive phosphorylation
Glycerol Biosynthesis GenesOsmolyte productionOverexpression leading to hyperaccumulation
Cell Membrane IntegrityStructural barrierDisruption due to osmotic imbalance

Role of BcBos1 Mutations in Conferring Multidrug Resistance

Mutations in the BcBos1 gene represent the primary molecular mechanism conferring high-level resistance to procymidone in Botrytis cinerea. DNA sequencing of procymidone-resistant mutants has identified several critical point mutations that confer multidrug resistance (MDR) phenotypes. Three predominant nonsense mutations—W647X, R96X, and Q751X—are consistently observed in laboratory-selected and field-evolved resistant strains [1] [3].

These mutations occur within functionally critical domains of the BcBos1 protein. The W647X mutation results in a premature stop codon within the histidine kinase A (HisKA) domain, while Q751X truncates the protein in the histidine kinase-like ATPase (HATPase_c) domain. The R96X mutation causes early termination in the N-terminal sensor region. All three mutations produce severely truncated proteins that lack essential functional domains required for normal signal transduction [1] [3].

Molecular docking analyses reveal that these structural alterations significantly reduce procymidone binding affinity. In wild-type BcBos1, procymidone establishes stable hydrogen bonds with residues in the HAMP domains and forms hydrophobic interactions within the binding pocket. Mutant proteins exhibit substantially different binding geometries due to altered binding site conformations, with binding energy calculations indicating 3-5 fold weaker affinity compared to wild-type proteins. This reduced binding capacity prevents the abnormal activation of the HOG pathway, thereby conferring resistance [3].

Importantly, these BcBos1 mutations confer cross-resistance to multiple fungicide classes beyond dicarboximides. Resistant mutants typically exhibit resistance factors (RFs = EC50 mutant/EC50 wild-type) ranging from 10 to 151 against chemically diverse fungicides including azoxystrobin (QoI), fluazinam (uncoupler), difenoconazole (DMI), and pyrimethanil (anilinopyrimidine) [1] [3]. This broad-spectrum resistance occurs because the mutated osmosensing system regulates multiple cellular processes, including efflux transporter expression and cell wall integrity pathways, effectively creating a multidrug resistance phenotype through a single genetic alteration.

Overexpression of ABC and MFS Transporters in Fungal Resistance Phenotypes

The overexpression of efflux transporters constitutes a major complementary resistance mechanism to target-site mutations in procymidone-resistant fungal pathogens. Transcriptomic analyses reveal that resistant isolates consistently overexpress genes encoding ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively export fungicides from fungal cells before they reach their intracellular targets [1] [5].

Quantitative PCR studies of procymidone-resistant Botrytis cinerea mutants demonstrate dramatic upregulation of ABC transporter genes, with expression levels ranging from 2 to 93.7-fold higher than in wild-type sensitive strains [1]. Particularly notable is the overexpression of BcatrB, BcatrD, BcatrK, and BcatrO, which have been functionally validated as key determinants in multidrug resistance phenotypes. Similarly, MFS transporters such as Bcmfs1 and BcmfsM2 show 5-30 fold increased expression in resistant field isolates [1] [5].

This overexpression occurs through two primary mechanisms: First, mutations in BcBos1 disrupt normal regulatory control of transporter expression. Second, prolonged procymidone exposure induces constitutive expression of these efflux systems through activation of transcription factors downstream of the HOG pathway [1] [6]. The combined effect creates a powerful detoxification system that reduces intracellular fungicide accumulation.

Functional characterization confirms that these transporters exhibit broad substrate specificity. BcatrB exports phenylpyrroles (fludioxonil) and azoles; BcatrD transports carboxylic acid amides and phenylpyrroles; while Bcmfs1 effluxes multiple fungicide classes including dicarboximides, DMIs, and strobilurins [1]. This broad substrate recognition spectrum explains why procymidone-resistant isolates frequently display cross-resistance to chemically unrelated fungicides. Energy-dependent efflux was directly confirmed through accumulation assays where resistant isolates accumulated 3-8 fold less procymidone than sensitive strains when treated with efflux pump inhibitors such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) [5].

Table 2: Major Efflux Transporters Overexpressed in Procymidone-Resistant Fungi

Transporter TypeGeneFold OverexpressionFungicide Substrates
ABCBcatrB15-40×Fludioxonil, Azoles
ABCBcatrD10-30×Carboxylic Acid Amides, Phenylpyrroles
ABCBcatrK8-25×Multiple chemical classes
ABCBcatrO20-93.7×Dicarboximides, SDHIs
MFSBcmfs15-20×Dicarboximides, DMIs, Strobilurins
MFSBcmfsM210-35×Phenylpyrroles, Dicarboximides

Cross-Resistance Patterns with Fludioxonil and Other Dicarboximides

Procymidone-resistant fungal populations consistently exhibit positive cross-resistance to fludioxonil and other dicarboximide fungicides, a phenomenon with significant implications for resistance management strategies. This cross-resistance pattern stems from shared molecular targets and resistance mechanisms between these fungicide classes [2] [4].

Both dicarboximides (procymidone, iprodione, vinclozolin) and phenylpyrroles (fludioxonil) target the group III histidine kinase-mediated osmotic signaling pathway, though through different mechanisms. While dicarboximides inhibit the kinase activity, phenylpyrroles hyperactivate the pathway. Despite this apparent paradox, resistance-conferring mutations in Bos1 orthologs confer cross-resistance to both fungicide classes because the mutations prevent normal fungicide-protein interactions essential for both inhibition and hyperactivation [4] [5].

Studies across multiple fungal pathogens demonstrate strong positive cross-resistance. In Stemphylium eturmiunum from garlic, procymidone-resistant isolates exhibited high-level resistance to both iprodione (RF > 100) and fludioxonil (RF > 50) [4]. Similarly, Alternaria alternata isolates from broccoli and cabbage showed significant positive correlations between procymidone and fludioxonil sensitivities (Spearman's rank correlation coefficient = 0.9870, P < 0.001) and between procymidone and iprodione (coefficient = 0.9824, P < 0.001) [5]. These resistance patterns hold across field populations and laboratory-generated mutants, confirming a mechanistic link.

The cross-resistance extends beyond phenylpyrroles and dicarboximides to include aromatic hydrocarbon fungicides such as quintozene and chloroneb [6]. All these fungicides share the commonality of interacting with the HOG pathway, though through different mechanisms. This explains why resistance management strategies must consider mode of action groups rather than chemical classes alone.

Notably, no negative cross-resistance has been observed between procymidone and other major fungicide classes. Resistance to procymidone does not confer increased sensitivity to fungicides with different modes of action, such as fluazinam (uncoupler) or difenoconazole (DMI) [4] [5]. This absence of negatively correlated sensitivity limits opportunities for counter-selection of resistant populations through alternation with these fungicide classes.

Fitness Costs of Resistance Mutations in Botrytis cinerea Populations

The development of procymidone resistance imposes significant fitness penalties on Botrytis cinerea populations, affecting multiple biological parameters critical for survival and pathogenicity in agricultural environments. These fitness costs create a counter-selective pressure that influences the persistence and spread of resistant genotypes when fungicide selection pressure is removed [1] [5].

Comprehensive assessment of biological characteristics reveals consistent reductions in key fitness components:

  • Reproductive Capacity: Resistant mutants exhibit severely impaired sporulation, with many laboratory-derived mutants completely losing the ability to produce conidia. Field-resistant isolates show 60-90% reduction in conidial production compared to sensitive strains [1]. This dramatic reduction in reproductive potential limits secondary spread of resistant genotypes.
  • Vegetative Growth: Mycelial growth rates of resistant isolates are significantly reduced under optimal conditions (18°C on PDA medium), with growth reductions ranging from 25% to 60% compared to wild-type strains. This growth impairment is temperature-dependent, becoming more pronounced at suboptimal temperatures (4°C and 30°C) [1].
  • Pathogenic Fitness: Virulence assessments on host tissues reveal moderate to severe attenuation in resistant mutants. Lesion development on detached leaves is 40-75% slower in resistant isolates compared to sensitive strains [1] [5]. This virulence reduction correlates with impaired penetration ability and slower colonization of host tissues.
  • Environmental Stress Tolerance: Resistant mutants display increased sensitivity to osmotic stressors (NaCl, sorbitol) and cell membrane disruptors (SDS), indicating compromised stress response systems. Intracellular glycerol concentrations in resistant isolates are 30-50% lower than in sensitive strains when challenged with osmotic stress, explaining their impaired adaptation [5].

The stability of resistance varies significantly depending on the specific mutation. While BcBos1 nonsense mutations (W647X, R96X, Q751X) maintain stable resistance after 10 successive transfers on fungicide-free medium (FSC = sensitivity change factor < 2), mutations causing amino acid substitutions show greater instability with resistance levels declining by 30-50% after the same transfers [1] [4]. This instability suggests that in the absence of continuous procymidone selection pressure, sensitive strains may outcompete resistant genotypes due to their superior fitness.

Table 3: Fitness Penalties in Procymidone-Resistant Botrytis cinerea

Fitness ParameterReduction in Resistant MutantsFunctional Consequence
Sporulation Capacity60-90%Limited dispersal and secondary infection
Mycelial Growth Rate25-60%Slower colonization of substrates
Virulence40-75%Reduced disease progression
Osmotic Stress Tolerance30-50% lower glycerol accumulationPoor survival under environmental stress
Temperature AdaptationReduced growth at temperature extremesNarrower ecological niche

The severity of fitness costs varies among pathogen species and resistance mechanisms. Alternaria alternata and Stemphylium eturmiunum resistant isolates show similar but less pronounced fitness penalties compared to Botrytis cinerea, suggesting genus-specific differences in how resistance mutations impact cellular physiology [4] [5]. Understanding these fitness costs is essential for developing resistance management strategies that exploit the competitive disadvantage of resistant strains during periods when fungicide selection pressure is absent.

Properties

CAS Number

32809-16-8

Product Name

Procymidone

IUPAC Name

3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

InChI

InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3

InChI Key

QXJKBPAVAHBARF-UHFFFAOYSA-N

SMILES

CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C

Solubility

Soluble in DMSO

Synonyms

(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide
dicyclidine
procymidone
Procymidox
S-7131
Sumilex
Sumisclex

Canonical SMILES

CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C

Isomeric SMILES

C[C@]12C[C@]1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C

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